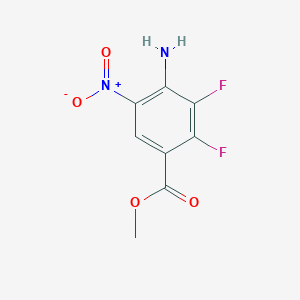

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Cat. No. B1363608

M. Wt: 232.14 g/mol

InChI Key: HOJFIOHGPQOQBF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08383832B2

Procedure details

TMSCl (132 g, 1.21 mol, 2.0 equiv) was added over 5 minutes to a slurry of 4-amino-2,3-difluoro-5-nitrobenzoic acid (3) (132.3 g, 0.607 mol, 1 equiv) in 325 mL of MeOH. The mixture was heated at reflux for 15 hours. Once the reaction was complete by HPLC, the reaction mixture was cooled in an ice-water bath for 45 minutes. Then the reaction mixture was filtered and the cake was washed with 65 mL of MeOH. The wet cake was dried overnight at 55° C. under high vacuum to provide 128.8 g (92%) of 4-amino-2,3-difluoro-5-nitrobenzoic acid methyl ester (4). HPLC was 97.9 a % (220 nm) and 99.2 a % (254 nm). 1H NMR (400 MHz, d6 DMSO) δ 3.84 (3H, s, OMe), 8.1 (2H, br s, NH2), 8.43 (1H, apparent dd, J 1.9, 7.2, Ar—H). 19F NMR (376 MHz, d6 DMSO) δ−153.6, −129.2. 13C NMR (100 MHz, d6 DMSO) δ 52 (CH3O), 105 (C, d, J 10), 125 (CH, t, J 2.7), 128 (CH, d, J 5), 140 (C—F, dd, J 244, 15), 141 (C, dd, J 14, 5), 152 (C—F, dd, J 263, 11), 162 (COO, t, J 3). IR vmax/cm−1 3433, 3322, 1699, 1637, 1548, 1342, 1234. MS APCI (−) m/z 231 (M−1) detected.

Yield

92%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][Si](Cl)(C)C.[NH2:6][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([F:19])[C:8]=1[F:20]>CO>[NH2:6][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11]([O:13][CH3:1])=[O:12])=[C:9]([F:19])[C:8]=1[F:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

132 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)Cl

|

|

Name

|

|

|

Quantity

|

132.3 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=C(C(=O)O)C=C1[N+](=O)[O-])F)F

|

|

Name

|

|

|

Quantity

|

325 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 15 hours

|

|

Duration

|

15 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled in an ice-water bath for 45 minutes

|

|

Duration

|

45 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Then the reaction mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the cake was washed with 65 mL of MeOH

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet cake was dried overnight at 55° C. under high vacuum

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C(=C(C(=O)OC)C=C1[N+](=O)[O-])F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 128.8 g | |

| YIELD: PERCENTYIELD | 92% | |

| YIELD: CALCULATEDPERCENTYIELD | 91.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |